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molecular formula C13H7Cl3N2O4 B8717501 3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide CAS No. 95709-83-4

3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

Cat. No. B8717501
M. Wt: 361.6 g/mol
InChI Key: NUFLFFYSKACCKN-UHFFFAOYSA-N
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Patent
US06699650B1

Procedure details

3,4-dichlorobenzoyl chloride (2) (38.0 g, 0.18 mol) was added to a stirred slurry of 2-amino-4-chloro-5-nitrophenol (1) (34.0 g, 0.18 mol) in ethyl acetate (250 ml) and the mixture refluxed for 2 h. After cooling the precipitate was filtered and then slurried in hot ethyl acetate (200 ml) and filtered again to give 50 g (77%) 2-(3,4-dichlorobenzamido)-4-chloro-5-nitrophenol (3).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5](Cl)=[O:6].[NH2:12][C:13]1[CH:18]=[C:17]([Cl:19])[C:16]([N+:20]([O-:22])=[O:21])=[CH:15][C:14]=1[OH:23]>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([NH:12][C:13]1[CH:18]=[C:17]([Cl:19])[C:16]([N+:20]([O-:22])=[O:21])=[CH:15][C:14]=1[OH:23])=[O:6]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
34 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=C(C=C(C(=C2)Cl)[N+](=O)[O-])O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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